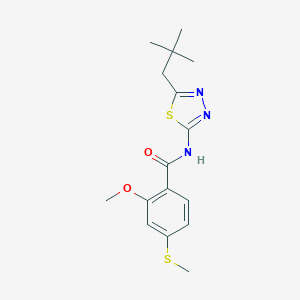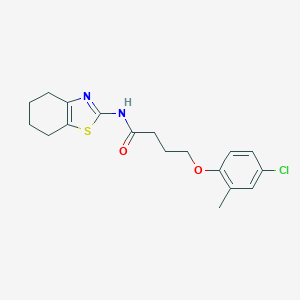![molecular formula C28H22N2O2S2 B216327 3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216327.png)
3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound that has gained significant attention in scientific research. It is a member of the benzodiazepine family, which is a class of compounds known for their anxiolytic and sedative properties.
Mecanismo De Acción
The exact mechanism of action of 3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is not fully understood. However, it is believed to work by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to reduce anxiety and promote relaxation.
Biochemical and Physiological Effects:
In animal models, 3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to have anxiolytic, sedative, and muscle relaxant effects. It has also been shown to have anticonvulsant properties, which may make it useful in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. However, one limitation is that it may have different effects in humans than in animal models, so caution should be exercised when extrapolating results from animal studies to humans.
Direcciones Futuras
There are several potential future directions for research on 3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One area of interest is the development of new anxiolytic drugs based on this compound. Another potential direction is the investigation of its anticonvulsant properties for the treatment of epilepsy. Additionally, further studies may be needed to understand the potential side effects and long-term safety of this compound.
In conclusion, 3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a promising compound for the development of new anxiolytic drugs. Its mechanism of action is relatively well understood, and it has been shown to have anxiolytic, sedative, and muscle relaxant effects in animal models. However, caution should be exercised when extrapolating results from animal studies to humans, and further research is needed to understand its potential side effects and long-term safety.
Métodos De Síntesis
The synthesis of 3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the reaction of 2-thiophenecarboxylic acid with 2-thiophenecarbonyl chloride to form 2-thienyl-2-thiophenecarboxylic acid. This intermediate is then reacted with 2,3-dichlorobenzoyl chloride to form 2,3-dichlorobenzoyl-2-thienyl-2-thiophenecarboxylic acid. The final step involves the reaction of this intermediate with phenylhydrazine to form 3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one.
Aplicaciones Científicas De Investigación
3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been studied extensively for its potential use in the treatment of anxiety disorders. It has been shown to have anxiolytic properties in animal models, and it may be a promising candidate for the development of new anxiolytic drugs.
Propiedades
Nombre del producto |
3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
|---|---|
Fórmula molecular |
C28H22N2O2S2 |
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
9-phenyl-5-(thiophene-2-carbonyl)-6-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H22N2O2S2/c31-23-17-19(18-8-2-1-3-9-18)16-21-26(23)27(24-12-6-14-33-24)30(28(32)25-13-7-15-34-25)22-11-5-4-10-20(22)29-21/h1-15,19,27,29H,16-17H2 |
Clave InChI |
WVUWJNXSRREKBS-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CS4)C(=O)C5=CC=CS5)C6=CC=CC=C6 |
SMILES canónico |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CS4)C(=O)C5=CC=CS5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216246.png)
![2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216247.png)
![2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216248.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B216249.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B216250.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B216251.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)
![2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B216257.png)

![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B216262.png)

![2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B216268.png)